N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Catalog No.
S16159554
CAS No.
M.F
C9H8IN5O
M. Wt
329.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ac...

Product Name

N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

IUPAC Name

N-(5-iodopyridin-2-yl)-2-(1,2,4-triazol-1-yl)acetamide

Molecular Formula

C9H8IN5O

Molecular Weight

329.10 g/mol

InChI

InChI=1S/C9H8IN5O/c10-7-1-2-8(12-3-7)14-9(16)4-15-6-11-5-13-15/h1-3,5-6H,4H2,(H,12,14,16)

InChI Key

IZMUIEBVIZIERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)CN2C=NC=N2

N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with iodine and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its molecular formula is C9H9N5IC_9H_9N_5I, and it has a molecular weight of approximately 292.11 g/mol. The presence of both the iodopyridine and triazole groups suggests possible interactions with biological targets, making it a candidate for further research in drug development.

The chemical reactivity of N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide can be explored through various organic reactions. Notably, it can undergo nucleophilic substitution reactions due to the presence of the iodide atom on the pyridine ring, which can be replaced by various nucleophiles. Additionally, the triazole ring may participate in cycloaddition reactions or serve as a ligand in coordination chemistry.

Research indicates that compounds containing both pyridine and triazole functionalities exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, related compounds have shown efficacy in inhibiting certain enzymes involved in disease pathways and modulating immune responses. The specific biological activity of N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide remains to be fully characterized but suggests potential as an anti-inflammatory or anticancer agent based on structural similarities with known active compounds.

The synthesis of N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide can be achieved through several methods:

  • Direct Substitution: The iodinated pyridine can be reacted with acetamide and 1H-1,2,4-triazole under suitable conditions (e.g., heat or catalyst) to form the target compound.
  • Coupling Reactions: Utilizing coupling agents such as EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) can facilitate the formation of amide bonds between the triazole and pyridine derivatives.
  • Multi-step Synthesis: Starting from simpler precursors such as 5-bromopyridine or 2-aminoacetophenone may lead to more complex intermediates before arriving at the final product.

N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for new drugs targeting infections or cancers.
  • Material Science: Possible use in developing new materials with specific electronic or optical properties due to the presence of heterocyclic structures.

Studies on the interactions of N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Preliminary data may suggest binding affinities that could be evaluated through techniques like surface plasmon resonance or isothermal titration calorimetry.

Several compounds share structural features with N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide:

Compound NameStructureUnique Features
N-(6-amino-5-iodopyridin-2-yl)acetamideStructureContains an amino group which may enhance solubility and biological activity.
5-Chloro-pyridine-2-carboxamideStructureLacks the triazole moiety but retains similar pyridine characteristics.
3-Amino-pyridineStructureSimpler structure; serves as a basic building block for more complex derivatives.

The uniqueness of N-(5-iodopyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide lies in its combination of iodine substitution on the pyridine ring and the incorporation of a triazole group, which may provide distinct pharmacological profiles compared to other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

328.97736 g/mol

Monoisotopic Mass

328.97736 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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